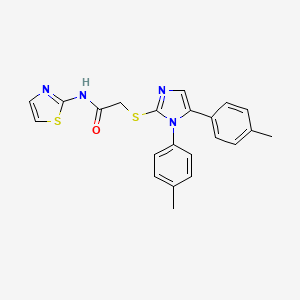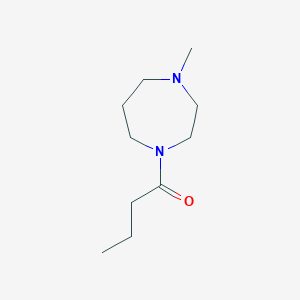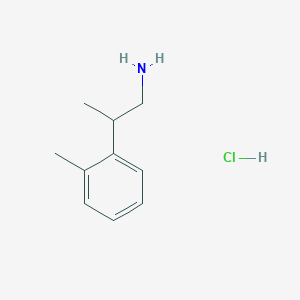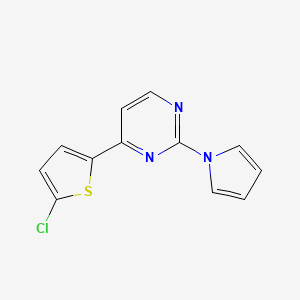![molecular formula C10H6F3NO2 B2435058 [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1402446-14-3](/img/structure/B2435058.png)
[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid
Overview
Description
“[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 1402446-14-3 and a molecular weight of 229.16 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 2-(4-cyano-3-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The linear formula of “[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid” is C10H6F3NO2 . The InChI code is 1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16) .
Physical And Chemical Properties Analysis
“[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 229.16 . The storage temperature is 2-8°C .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Fluorine substitution is a powerful strategy in drug design, enhancing bioavailability, metabolic stability, and receptor binding. Researchers have explored the incorporation of trifluoromethyl groups into pharmaceuticals. Although specific examples of this compound’s use are scarce, its potential lies in contributing to novel drug candidates. Further studies could investigate its impact on pharmacokinetics and therapeutic efficacy .
Organic Synthesis and Functionalization
a. Cyanotrifluoromethylation: The trifluoromethyl group can be introduced into organic molecules via cyanotrifluoromethylation reactions. Researchers have explored the addition of the cyano-trifluoromethyl group to alkenes and alkynes. These reactions provide access to valuable building blocks for further synthetic transformations. The compound may serve as a precursor or reagent in such processes .
b. Halotrifluoromethylation: Halotrifluoromethylation reactions (e.g., chlorotrifluoromethylation, bromotrifluoromethylation) are essential for constructing complex molecules. The compound’s trifluoromethyl group could participate in these reactions, leading to diverse products. Investigating its reactivity with various halogens could reveal new synthetic pathways .
Materials Science and Agrochemicals
a. Advanced Materials: Fluorinated compounds play a crucial role in designing advanced materials. The trifluoromethyl group’s presence can influence material properties, such as hydrophobicity, thermal stability, and electronic behavior. Researchers might explore incorporating this compound into polymers, coatings, or functional surfaces .
b. Agrochemicals: While direct applications in agrochemicals are limited, understanding the compound’s behavior in soil and its potential as a pesticide scaffold could be valuable. Researchers could explore its herbicidal or fungicidal properties, considering the trifluoromethyl group’s impact on bioactivity .
Other Fields
a. Photophysics and Photochemistry: Investigating the compound’s photophysical properties, such as fluorescence or phosphorescence, could be relevant. The trifluoromethyl group might influence its excited-state behavior, making it interesting for optoelectronic applications .
b. Catalysis and Synthetic Methodology: Researchers could explore the compound’s role as a ligand or catalyst in various reactions. Its unique substitution pattern could lead to selective transformations or novel catalytic processes .
Safety and Hazards
The safety information for “[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, and to avoid inhaling its dust or vapor . Appropriate protective gloves, eyewear, and masks should be worn when handling this compound .
properties
IUPAC Name |
2-[4-cyano-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQXJRYBROSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)
![N-methyl-N'-[3-(2-quinoxalinyl)phenyl]thiourea](/img/structure/B2434977.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2434978.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2434982.png)

![N-[4-Chloro-2-(trifluoromethyl)phenyl]-4-methyl-Benzenesulfonamide](/img/structure/B2434986.png)
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434987.png)



![3-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2434994.png)
![6-(pyridin-3-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2434995.png)
